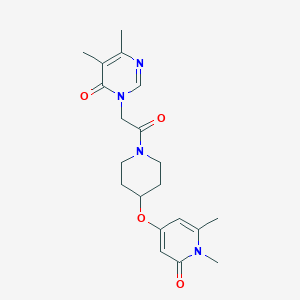
3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one represents a complex structure with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a dihydropyridine moiety and pyrimidine ring suggests potential interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| Molecular Weight | 282.32 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Phosphodiesterase (PDE) : Compounds targeting PDE enzymes can elevate intracellular cAMP levels, affecting numerous physiological processes including inflammation and neuroprotection .
- Antioxidant Activity : The presence of the dihydropyridine structure may confer antioxidant properties, which are beneficial in protecting cells from oxidative stress.
- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines .
In Vitro Studies
Several studies have explored the biological activity of related compounds:
- Cell Proliferation Assays : In vitro assays demonstrated that similar pyrimidine derivatives inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 10 to 50 µM depending on the specific derivative tested.
In Vivo Studies
Animal model studies have shown promising results:
- Neuroprotective Effects : In a mouse model of Alzheimer's disease, administration of compounds structurally related to the target compound resulted in improved cognitive function and reduced amyloid plaque formation .
Case Studies
- Case Study 1 : A study involving a derivative of this compound showed significant anti-inflammatory effects in a rat model of arthritis. The treatment group exhibited reduced swelling and joint damage compared to controls.
- Case Study 2 : Research on another analog indicated potential benefits in treating neurodegenerative diseases by enhancing memory retention in aged rats through modulation of cAMP levels.
Propiedades
IUPAC Name |
3-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-13-9-17(10-18(25)22(13)4)28-16-5-7-23(8-6-16)19(26)11-24-12-21-15(3)14(2)20(24)27/h9-10,12,16H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVDKJXFIDSPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














